N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide
Description
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a dimethoxy-substituted triazine core linked via a methyl group to a 3,4-difluorobenzenesulfonamide moiety. For instance, similar compounds are synthesized by reacting chlorinated triazines (e.g., 2-chloro-4,6-dimethoxy triazine) with amines or sulfonamides in the presence of bases like triethylamine .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O4S/c1-21-11-16-10(17-12(18-11)22-2)6-15-23(19,20)7-3-4-8(13)9(14)5-7/h3-5,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRIGCAYXJVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound can act as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines.
Biochemical Pathways
The compound is involved in the synthesis of esters and peptides in both solution and solid-phase. It also plays a role in the cyclization of linear tetrapeptides. The by-product of the reaction with this compound, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water soluble and can be easily removed from the main reaction product.
Result of Action
The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action are largely dependent on its role as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds, which are crucial in the structure of peptides and proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the amount of alcohols can be reduced to a stoichiometric amount by conducting the reaction in tetrahydrofuran
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a compound that has garnered interest due to its potential biological activity. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by research findings and data tables.
The compound is synthesized from 4,6-dimethoxy-1,3,5-triazine derivatives through a series of chemical reactions involving difluorobenzenesulfonamide. The general structure includes a triazine moiety which is known for its reactivity in various organic transformations.
Synthesis Steps:
- Formation of Triazine Derivative: The initial step involves the synthesis of the triazine core through standard organic reactions.
- Coupling Reaction: The triazine derivative is then coupled with 3,4-difluorobenzenesulfonamide using coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of amides and sulfonamides .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazine ring enhances the compound's lipophilicity and facilitates cellular uptake.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Interference with Cellular Signaling: It could disrupt signaling pathways by modulating receptor activity or downstream signaling molecules.
Antimicrobial Activity
Research has indicated that compounds containing triazine rings exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | S. aureus | 15.0 |
| N-(Triazine) | C. albicans | 10.0 |
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 7.5 |
| A549 (Lung Cancer) | 9.0 |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study evaluated the antimicrobial efficacy of various triazine derivatives against resistant strains of bacteria. This compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections . -
Case Study on Cancer Cell Lines:
In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in G1 phase cell cycle arrest and induced apoptosis through caspase activation pathways . This suggests a mechanism by which the compound could be utilized in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide exhibit promising antitumor activities. For instance, derivatives of triazine compounds have been synthesized and tested for their efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that triazine derivatives can disrupt bacterial cell walls or inhibit vital metabolic pathways within the bacteria. This makes them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Inhibition of Enzymatic Activity
this compound has been studied for its ability to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes. By inhibiting this enzyme, the compound may help in regulating blood sugar levels .
Agricultural Applications
Herbicides
Compounds with triazine structures have been extensively used in herbicide formulations. This compound can potentially be developed into a selective herbicide that targets specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices .
Fungicides
The antifungal properties of triazine derivatives make them suitable candidates for fungicide development. Their ability to inhibit fungal growth can protect crops from diseases caused by various fungi, thus enhancing agricultural productivity .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of polymers with enhanced thermal and chemical stability. The incorporation of triazine moieties into polymer backbones can improve their mechanical properties and resistance to degradation under harsh conditions .
Nanotechnology
In nanotechnology applications, this compound can serve as a precursor for creating nanomaterials with specific functionalities. For example, its derivatives may be used to functionalize nanoparticles for targeted drug delivery systems or as components in sensors that detect biological molecules .
Chemical Reactions Analysis
Mechanistic Pathway
The reaction proceeds via activation of the carboxylic acid group (e.g., Z-Phe-OH) by the triazine reagent, forming an active ester intermediate. Subsequent nucleophilic attack by the amine (e.g., amino acid methyl esters) generates the peptide bond. Racemization is suppressed due to the mild, room-temperature conditions and optimized solvent systems (e.g., acetonitrile) .
Esterification Reactions
The compound facilitates ester synthesis through activation of carboxylic acids. For example:
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Reaction with Alcohols : In the presence of N-methylmorpholine (NMM), the reagent activates carboxylic acids (e.g., Z-Phe-OH) to form mixed carbonates, which react with alcohols to yield esters.
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Solvent Dependence : Reactions in dichloromethane (DCM) or acetonitrile show higher yields compared to polar aprotic solvents like DMF .
Side Reactions and Byproducts
Under suboptimal conditions (e.g., prolonged reaction times or elevated temperatures), the compound may undergo degradation or participate in unintended pathways:
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N-Triazinyl Amino Acid Formation : In peptide synthesis, competing reactions can lead to byproducts like methyl 2-(4,6-dimethoxy-1,3,5-triazinylamino)propanoate (19a ), reducing the yield of the target dipeptide .
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Hydrolysis Sensitivity : The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments (pH 6–8).
Comparative Reactivity with Analogues
Structural analogs exhibit varied reactivity profiles:
| Compound | Key Feature | Reactivity Note |
|---|---|---|
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | Morpholinium moiety | Enhanced solubility and faster activation |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Chloride leaving group | Higher racemization (15%) |
The difluorobenzenesulfonamide group in the target compound improves stability during storage but slightly reduces activation speed compared to DMTMM .
Reaction Optimization
Critical parameters for maximizing efficiency:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can be contextualized against other triazine-sulfonamide derivatives, particularly herbicidal sulfonylureas and coupling agents. Below is a detailed comparative analysis:
Structural and Functional Comparisons
Key Observations:
Triazine Substituents : The dimethoxy groups on the triazine core in the target compound contrast with the methoxy/methyl combination in metsulfuron and prosulfuron. Dimethoxy groups may enhance electron density, influencing reactivity or binding to biological targets (e.g., acetolactate synthase in plants) .
Sulfonamide Modifications: The 3,4-difluoro substitution on the benzenesulfonamide moiety differentiates the target compound from analogs like prosulfuron (trifluoropropyl group) and metsulfuron (methyl ester).
Functional Roles : Unlike DMTMM, a triazine-based coupling agent used in polymer synthesis , the target compound’s sulfonamide group suggests biological activity, aligning it with herbicidal sulfonylureas .
Q & A
Q. What is the role of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide in peptide synthesis?
This compound belongs to the triazine-based coupling reagents (TBCRs) class, which facilitate amide bond formation by generating "superactive esters." Its triazine core activates carboxyl groups, enabling efficient coupling with amino acids while minimizing racemization. The 3,4-difluorobenzenesulfonamide moiety enhances solubility and stabilizes intermediates in polar solvents like DMF. This reagent is particularly effective in synthesizing sterically hindered peptides, achieving yields of 80–100% with high optical purity .
Q. How do the structural features of this compound influence its reactivity as a coupling agent?
The 4,6-dimethoxy-1,3,5-triazine ring acts as an electron-deficient heterocycle, promoting nucleophilic attack by carboxylates. The methyl group on the triazine enhances steric accessibility, while the 3,4-difluorobenzenesulfonamide group provides electron-withdrawing effects, stabilizing reactive intermediates. These features collectively improve reaction kinetics and reduce side reactions, such as epimerization, in peptide synthesis .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
- X-ray crystallography to confirm crystal structure and bonding patterns.
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity in solution-phase applications. These methods are critical for ensuring batch consistency and structural integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in solid-phase peptide synthesis (SPPS)?
Optimization involves:
- Solvent selection : DMF or THF for optimal reagent solubility.
- Tertiary amine base : N-methylmorpholine (NMM) enhances coupling efficiency by deprotonating intermediates.
- Temperature : Room temperature or mild heating (30–40°C) balances reactivity and stability. Comparative studies show that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium derivatives outperform traditional reagents like TBTU in manual SPPS, particularly for sterically demanding residues .
Q. How does this compound compare to HATU or TBTU in terms of coupling efficiency and optical purity?
In head-to-head comparisons:
- Yield : This reagent achieves 80–100% yields in peptide couplings, comparable to HATU.
- Optical purity : Reduced racemization (<1%) due to milder activation conditions.
- Cost-effectiveness : Lower epimerization reduces the need for purification steps. However, HATU may still be preferred for ultra-fast couplings in automated systems .
Q. What strategies are effective for employing this compound in fragment condensation approaches?
The reagent excels in [2+1] fragment condensation for large peptides:
- Pre-activation : Pre-form the active ester with the carboxyl component.
- Stoichiometry : Use 1.2–1.5 equivalents of reagent to ensure complete activation.
- Solvent compatibility : DMF/THF mixtures (3:1) improve solubility of hydrophobic fragments. Successful applications include synthesis of ACP(65–74) and enkephalin analogs .
Q. What are the stability and handling considerations for this compound under laboratory conditions?
Q. Has this compound been evaluated for herbicidal activity, and what structural features suggest such potential?
While direct studies are limited, its structural similarity to sulfonylurea herbicides (e.g., prosulfuron) implies potential herbicidal activity. The sulfonamide-triazine motif disrupts acetolactate synthase (ALS) in plants, a common herbicide target. Further structure-activity relationship (SAR) studies are needed to confirm efficacy .
Q. How should researchers address contradictions in reported coupling efficiencies of this reagent?
Discrepancies often arise from:
Q. What biological activities have been reported for structural analogs of this compound?
Analogous triazine-sulfonamide hybrids exhibit:
- Antifungal activity : Derivatives with fluorinated aryl groups inhibit Candida spp. (MIC = 8–32 µg/mL).
- Antitumor potential : Triazine cores intercalate DNA in vitro.
- Antimicrobial effects : Sulfonamide moieties target dihydropteroate synthase (DHPS).
These findings warrant further exploration of this compound’s bioactivity .
Methodological Insights
- Synthetic Protocols : For custom peptide synthesis, dissolve the compound in DMF (0.1 M), activate with NMM (1.5 eq), and react with carboxyl components for 30–60 minutes before adding amine residues.
- Troubleshooting : Low yields may indicate moisture contamination—re-dry solvents or use molecular sieves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
